Tauro-

説明

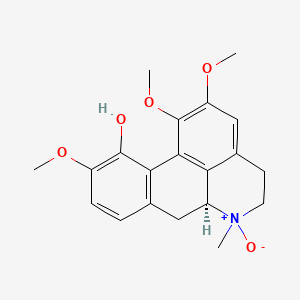

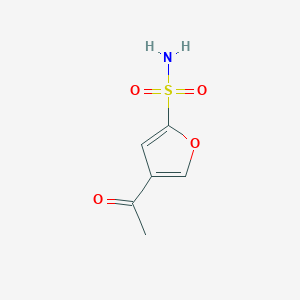

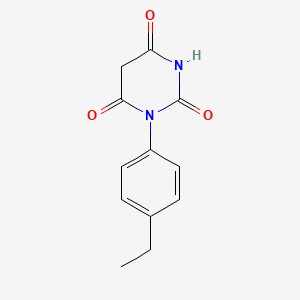

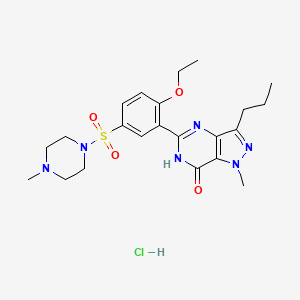

Tauro-alpha-muricholic acid is a 3alpha-hydroxy steroid, a 6beta-hydroxy steroid, a 7alpha-hydroxy steroid and a bile acid taurine conjugate. It is a conjugate acid of a this compoundalpha-muricholate(1-).

科学的研究の応用

Taurine's Cytoprotective Activities

Taurine, a β-amino acid, has been extensively studied for its diverse cytoprotective activities. It is considered a semi-essential nutrient in humans, playing crucial roles in cellular health. Taurine's efficacy as a therapeutic agent spans across various conditions, including muscle disorders, central nervous system ailments, cardiovascular diseases, mitochondrial diseases like MELAS, diabetes, and inflammatory diseases such as arthritis. The underlying functions supporting these therapeutic actions include antioxidation, regulation of energy metabolism, gene expression, ER stress, neuromodulation, quality control, and calcium homeostasis (Schaffer & Kim, 2018).

Cardiovascular Health Benefits

Taurine demonstrates significant potential in improving cardiovascular health. Its biological actions include protection against ischemia-reperfusion injury, modulation of intracellular calcium concentration, and exerting antioxidant, antiatherogenic, and blood pressure-lowering effects. These actions suggest taurine's utility in managing congestive heart failure, hypertension, ischemic heart disease, atherosclerosis, and diabetic cardiomyopathy (Xu et al., 2008).

Role in Diabetes and Its Complications

Taurine has shown promise in the treatment of diabetes and its complications, including oxidative stress management, glycemic control, and protection against diabetic neuropathy, retinopathy, and nephropathy. It modifies glucose levels, improves insulin secretion, and addresses hyperglycemia through various pathways, such as the advanced glycation end-product pathway and the PI3-kinase/AKT pathway (Inam-u-llah et al., 2018).

Antioxidant and Anti-inflammatory Properties

Taurine's role extends to acting as a potent antioxidant and anti-inflammatory agent. It is instrumental in combating oxidative stress by maintaining electron transport chain functionality, upregulating antioxidant responses, and stabilizing cell membranes. These properties make taurine a candidate for mitigating the effects of environmental toxins and drug-induced organ pathophysiology across various models (Das, Roy, & Sil, 2012).

Cognitive and Neurological Effects

Emerging research highlights taurine's positive impact on cognitive and neurological functions. It is associated with improved cognitive performance in various physiological and pathological states, including aging and Alzheimer's disease. Taurine supplementation has shown efficacy in enhancing cognitive function, although its exact mechanisms require further exploration (Chen et al., 2019).

作用機序

Target of Action

The primary target of Tauro-alpha-muricholic acid (T-alpha-MCA) is the Farnesoid X receptor (FXR) . FXR is a part of the nuclear receptor superfamily and plays a key role in the regulation of a wide range of metabolic pathways .

Mode of Action

T-alpha-MCA is known to be a reversible and competitive antagonist of the Farnesoid X receptor (FXR) . It activates FXR, which is involved in the regulation of bile acid synthesis, metabolism, and transport .

Biochemical Pathways

T-alpha-MCA, as a bile acid, belongs to a class of compounds that are synthesized in the liver and play an important role in the digestive process . It is involved in the regulation of bile acid synthesis, metabolism, and transport through its interaction with FXR . The activation of FXR by T-alpha-MCA influences the diversity of bile acids in the mammalian gut .

Pharmacokinetics

As a bile acid, it is synthesized in the liver and plays a crucial role in the digestive process

Result of Action

The activation of FXR by T-alpha-MCA regulates bile acid synthesis, metabolism, and transport . This regulation can have various downstream effects, including influencing the diversity of bile acids in the mammalian gut .

Action Environment

Environmental factors can influence the action, efficacy, and stability of T-alpha-MCA. For instance, the gut microbiome can affect the levels of T-alpha-MCA, thereby influencing its action . .

生化学分析

Biochemical Properties

Tauro-alpha-muricholic acid activates Farni X receptors (FXR), which are involved in the regulation of bile acid synthesis, metabolism, and transport . This interaction with FXR suggests that this compoundalpha-muricholic acid may have a significant role in biochemical reactions involving bile acid regulation .

Molecular Mechanism

The molecular mechanism of this compoundalpha-muricholic acid is largely tied to its activation of FXR. By activating this receptor, this compoundalpha-muricholic acid can influence bile acid synthesis, metabolism, and transport .

Metabolic Pathways

This compoundalpha-muricholic acid is involved in the metabolic pathway of bile acid synthesis, metabolism, and transport, through its activation of FXR

特性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QQXJNSDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde](/img/structure/B3326399.png)

![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)